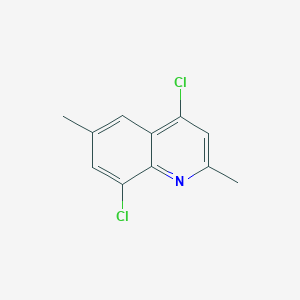

4,8-Dichloro-2,6-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,8-dichloro-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVMGFHRHLJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589023 | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-46-4 | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,8-Dichloro-2,6-dimethylquinoline

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and functional applications.[1] This technical guide provides an in-depth exploration of the synthesis of a specific halogenated derivative, 4,8-dichloro-2,6-dimethylquinoline, starting from 2,6-dimethylquinoline. This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the synthetic strategy, reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. The causality behind experimental choices is elucidated to provide a field-proven and scientifically robust methodology.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications as antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of halogen atoms, particularly chlorine, at specific positions can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological receptors.

This compound is a compound of interest due to its potential as a versatile intermediate for further chemical elaboration and its intrinsic biological activities, which may include antimicrobial, antiviral, and anticancer properties.[3] This guide focuses on its synthesis via direct chlorination of the readily available precursor, 2,6-dimethylquinoline, a method that requires careful control of regioselectivity.

Synthetic Strategy and Mechanistic Rationale

The conversion of 2,6-dimethylquinoline to its 4,8-dichloro derivative is achieved through an electrophilic aromatic substitution reaction. The primary challenge lies in directing the chlorine atoms to the C4 and C8 positions of the quinoline nucleus.

The Role of the Chlorinating Agent

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves a dual purpose: acting as the chlorinating agent and often as the reaction solvent. The reaction is believed to proceed through the formation of a highly electrophilic Vilsmeier-Haack type intermediate, which then facilitates the chlorination of the activated positions on the quinoline ring. While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used for chlorinations, POCl₃ is particularly effective for activating heterocyclic systems like quinolines towards nucleophilic attack that results in chlorination.[3][4]

Understanding Regioselectivity

The substitution pattern in quinoline is governed by the electronic effects of the heterocyclic nitrogen atom and the existing substituents.

-

Nitrogen Atom Influence : The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack compared to the benzene ring. However, under the harsh, acidic conditions of the reaction with POCl₃, the nitrogen atom is protonated, further influencing the electronic distribution.

-

Methyl Group Influence : The two methyl groups at C2 and C6 are electron-donating via hyperconjugation and inductive effects. They activate the ring system towards electrophilic substitution.

-

Target Positions (C4 and C8) : The C4 position (para to the nitrogen in the pyridine ring) and the C8 position (peri to the nitrogen in the benzenoid ring) are electronically distinct. The reaction conditions and the nature of the electrophilic species generated from POCl₃ favor substitution at these sites to yield the desired 4,8-dichloro product.

The overall transformation can be visualized as a controlled, multi-step process.

Caption: Proposed reaction pathway for dichlorination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood.

Materials and Equipment

| Material/Equipment | Specification |

| Reagents | |

| 2,6-Dimethylquinoline | >98% purity |

| Phosphorus Oxychloride (POCl₃) | Reagent grade, >99% |

| Dichloromethane (DCM) | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Equipment | |

| Round-bottom flask (100 mL) | Two-necked |

| Reflux condenser | With drying tube (CaCl₂) |

| Addition funnel | Pressure-equalizing |

| Magnetic stirrer and stir bar | |

| Heating mantle with controller | |

| Ice-water bath | |

| Separatory funnel (250 mL) | |

| Rotary evaporator |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Reagent Charging: To the flask, add 2,6-dimethylquinoline (5.0 g, 31.8 mmol).

-

Controlled Addition: Place the flask in an ice-water bath. Slowly add phosphorus oxychloride (15 mL, 161 mmol) dropwise via the addition funnel over 30 minutes. The reaction is exothermic, and maintaining a low temperature during addition is critical to control the reaction rate.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring in the fume hood. This process is highly exothermic and liberates HCl gas.

-

Neutralization: Once all the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a solid.

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

| Parameter | Value |

| Reactant | |

| 2,6-Dimethylquinoline (Mass) | 5.0 g |

| 2,6-Dimethylquinoline (Molar Eq.) | 1.0 |

| Reagent | |

| Phosphorus Oxychloride (Volume) | 15 mL |

| Phosphorus Oxychloride (Molar Eq.) | ~5.0 |

| Reaction Conditions | |

| Temperature | Reflux (~105-110 °C) |

| Time | 4-6 hours |

| Product | |

| This compound (MW) | 226.10 g/mol [3] |

| Theoretical Yield | 7.19 g |

| Expected Actual Yield | 65-80% |

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques.

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons and the two methyl groups. The disappearance of signals corresponding to protons at C4 and C8 of the starting material is a key indicator of successful dichlorination.

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, with shifts indicative of a dichlorinated quinoline structure.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) at m/z 226. A characteristic isotopic pattern of (M, M+2, M+4) with a ratio of approximately 9:6:1 will confirm the presence of two chlorine atoms.

-

Melting Point: The pure compound will exhibit a sharp melting point, which can be compared to literature values if available.

Critical Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when performing this synthesis due to the hazardous nature of the primary reagent.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water, alcohols, and amines.[5][6] Inhalation can cause severe respiratory damage, and skin or eye contact can result in severe burns.[7][8] Effects of exposure may be delayed.[7]

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[5][8] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a full-face shield, acid-resistant gloves (neoprene or Teflon are recommended; nitrile and PVC are unsuitable), and a chemical-resistant lab coat.[5][7][9] Ensure eyewash stations and safety showers are immediately accessible.[5][8]

-

Quenching: The quenching of residual POCl₃ is the most hazardous step. The slow addition of the reaction mixture to a large excess of ice is mandatory to dissipate the heat generated and to control the release of toxic hydrogen chloride gas.

-

-

Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled in a fume hood to avoid inhalation of vapors.

-

Waste Disposal: All chlorinated organic waste and neutralized aqueous waste must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide outlines a robust and well-rationalized procedure for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate. The principles of regiocontrol in electrophilic aromatic substitution on heterocyclic systems, as demonstrated here, are broadly applicable to the synthesis of a wide range of functionalized quinoline derivatives for drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. DOI:10.1039/D4OB00034J

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2016). Synthesis of Quinolines: A Green Perspective. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

-

Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

-

Lanxess. (2015). Phosphorus oxychloride - Product Safety Assessment. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4,6-Dimethylquinoline. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.

-

National Institutes of Health. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]

-

WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy this compound | 203626-46-4 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. my.airliquide.com [my.airliquide.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lanxess.com [lanxess.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4,8-Dichloro-2,6-dimethylquinoline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in the field of medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] This has led to extensive research into the synthesis and functionalization of quinoline motifs to develop new therapeutic agents.[2] Substituted quinolines have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3] The introduction of halogen atoms and alkyl groups to the quinoline ring can significantly modulate its physicochemical properties and biological activity, making compounds like 4,8-dichloro-2,6-dimethylquinoline subjects of great interest for further investigation.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, a member of the halogenated heterocycle family.[4]

Molecular Structure and Physicochemical Properties

This compound is characterized by a quinoline core with two chlorine atoms at the 4 and 8 positions and two methyl groups at the 2 and 6 positions.[2] The presence of the aromatic quinoline framework imparts a planar structure to the molecule, which contributes to its stability and reactivity.[2]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl₂N | [4] |

| Molecular Weight | 226.1 g/mol | [4] |

| CAS Number | 203626-46-4 | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and chloroform | - |

Molecular Structure of this compound

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 4,8-Dichloro-2,6-dimethylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,8-Dichloro-2,6-dimethylquinoline

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, quinoline derivatives represent a cornerstone scaffold, valued for their diverse biological activities and versatile chemical properties.[1] Among these, this compound (C₁₁H₉Cl₂N, M.W. 226.10 g/mol ) is a halogenated heterocyclic compound with potential applications in antimicrobial, antiviral, and anticancer research.[1][2] The precise arrangement of its chloro and methyl substituents dictates its reactivity and biological interactions. Therefore, unambiguous structural confirmation is paramount for any research or development endeavor.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first-principle chemical theory to present a predictive but robust analytical profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The quinoline core is a bicyclic aromatic system, and the substituents introduce specific electronic and steric effects that are directly observable in its spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the aromatic ring current and the electron-withdrawing nature of the nitrogen and chlorine atoms, as well as the electron-donating character of the methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets for the methyl groups. The relative positions are dictated by the electronic environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H3 | ~7.30 | Singlet (s) | N/A | Located on the pyridine ring, adjacent to the C4-Cl. Its chemical shift is influenced by the nitrogen and the C2-methyl group. |

| H5 | ~7.80 | Doublet (d) | ~2.0 Hz | Part of an AB system with H7, but coupling is likely small (meta-coupling). Shifted downfield due to proximity to the C4-Cl. |

| H7 | ~7.55 | Doublet (d) | ~2.0 Hz | Meta-coupled to H5. Influenced by the adjacent C8-Cl and the C6-methyl group. |

| C2-CH₃ | ~2.70 | Singlet (s) | N/A | Methyl group on the electron-deficient pyridine ring, resulting in a downfield shift compared to a typical aromatic methyl. |

| C6-CH₃ | ~2.50 | Singlet (s) | N/A | Methyl group on the carbocyclic ring. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~158 | Attached to nitrogen and a methyl group. |

| C3 | ~122 | Aromatic CH carbon. |

| C4 | ~145 | Attached to a chlorine atom, causing a significant downfield shift. |

| C4a | ~148 | Quaternary bridgehead carbon between the two rings. |

| C5 | ~125 | Aromatic CH carbon. |

| C6 | ~136 | Attached to a methyl group. |

| C7 | ~128 | Aromatic CH carbon. |

| C8 | ~130 | Attached to a chlorine atom. |

| C8a | ~147 | Quaternary bridgehead carbon adjacent to nitrogen. |

| C2-CH₃ | ~25 | Typical chemical shift for an aromatic methyl carbon. |

| C6-CH₃ | ~21 | Slightly upfield compared to the C2-methyl due to its position on the less electron-deficient ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by absorptions from the aromatic system and the C-Cl bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Confirms the presence of C-H bonds on the quinoline ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Corresponds to the stretching vibrations of the two methyl groups. |

| 1610 - 1580 | C=N Stretch | Medium-Strong | Characteristic of the imine bond within the pyridine part of the quinoline ring.[3] |

| 1550 - 1450 | C=C Aromatic Stretch | Strong, Multiple Bands | These absorptions are indicative of the aromatic quinoline core. |

| 850 - 750 | C-Cl Stretch | Strong | Strong absorptions in this region are expected due to the two C-Cl bonds.[4] |

| 900 - 675 | C-H Aromatic Bend (out-of-plane) | Strong | The pattern of these bands can sometimes help determine the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, the isotopic pattern of chlorine is a powerful diagnostic tool.

Molecular Ion and Isotopic Pattern

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion [M]⁺.

| Ion | Calculated m/z | Relative Abundance | Rationale |

| [M]⁺ (C₁₁H₉³⁵Cl₂N) | 225.01 | 100% | Contains two ³⁵Cl isotopes. |

| [M+2]⁺ (C₁₁H₉³⁵Cl³⁷ClN) | 227.01 | ~65% | Contains one ³⁵Cl and one ³⁷Cl isotope. |

| [M+4]⁺ (C₁₁H₉³⁷Cl₂N) | 229.01 | ~10% | Contains two ³⁷Cl isotopes. |

This distinctive 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. The most common pathways involve the loss of stable radicals or neutral molecules.

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a Chlorine Radical ([M-Cl]⁺): Fragmentation of a C-Cl bond to yield an ion at m/z 190 (and its M+2 isotope at 192). This is often a favorable pathway.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Benzylic cleavage of a methyl group is common, leading to a stable cation at m/z 210 (with its corresponding isotopic cluster).

-

Loss of HCl ([M-HCl]⁺˙): Elimination of a neutral HCl molecule can occur, particularly if a hydrogen is suitably positioned, resulting in a radical cation at m/z 189 (and its M+2 isotope at 191).

Experimental Protocols

To acquire the data described above, standardized laboratory procedures should be followed. The protocols below represent best practices for the analysis of a solid, moderately polar organic compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of the title compound.

NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). Subsequently, acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

FT-IR Sample Preparation and Acquisition (ATR)

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (~1 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition (EI-MS)

-

Sample Introduction: Load a microgram-level quantity of the sample into a capillary tube for a direct insertion probe or dissolve it in a volatile solvent like dichloromethane for GC-MS analysis.

-

Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. For EI, use a standard electron energy of 70 eV.

-

Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural identity of this compound is robustly defined by a unique combination of spectroscopic signatures. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, while IR spectroscopy confirms the presence of key functional groups. Critically, mass spectrometry offers definitive proof of the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. By cross-referencing these distinct datasets, researchers can achieve unambiguous confirmation of the molecule's structure, ensuring the integrity and reproducibility of their scientific work.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

3 - Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.

-

PubChem. (n.d.). 4,6-Dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). Retrieved from [Link]

-

PubMed. (2012). Infrared and Ab Initio Studies of Conducting Molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,8-Dichloro-2,6-dimethylquinoline (CAS No. 203626-46-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,8-Dichloro-2,6-dimethylquinoline (CAS No. 203626-46-4), a halogenated quinoline derivative with potential applications in medicinal chemistry. This document delves into the compound's physicochemical properties, potential synthesis methodologies, and an evaluation of its prospective biological activities, including antiviral and anticancer properties, based on the broader class of quinoline compounds. Furthermore, a thorough assessment of its hazards, along with recommended safety, handling, and disposal procedures, is presented to ensure its responsible use in a research and development setting. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is an organic compound belonging to the quinoline family.[1] The quinoline core, a bicyclic aromatic heterocycle, is substituted with two chlorine atoms at positions 4 and 8, and two methyl groups at positions 2 and 6.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 203626-46-4 | [1] |

| Molecular Formula | C₁₁H₉Cl₂N | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to have low solubility in water and be more soluble in organic solvents like ethanol and acetone.[2] | Inferred from related compounds |

| XLogP3-AA (Computed) | 4.2 | [3] (for 4,8-Dichloro-3,6-dimethylquinoline) |

| Hydrogen Bond Donor Count | 0 | [3] (for 4,8-Dichloro-3,6-dimethylquinoline) |

| Hydrogen Bond Acceptor Count | 1 | [3] (for 4,8-Dichloro-3,6-dimethylquinoline) |

Note: Experimental data for this specific compound is limited. Some properties are inferred from closely related compounds.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The key transformation is the chlorination of the quinoline ring. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or with heating.[1] The regioselectivity of the chlorination would be a critical aspect of the synthesis to obtain the desired 4,8-dichloro isomer.

Diagram 2: Hypothetical Synthesis Pathway

Caption: A plausible synthetic route to the target compound.

General Experimental Protocol for Chlorination (Adapted from similar reactions):

A detailed experimental protocol for a similar chlorination reaction can be found in the literature for the synthesis of other chlorinated quinolines. A general procedure would involve the following steps:

-

Reaction Setup: The starting material (e.g., a hydroxyquinoline precursor) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Heating: The reaction mixture is heated, often to reflux, for several hours to drive the chlorination reaction to completion.

-

Work-up: The excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice.

-

Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the crude product.

-

Extraction and Purification: The crude product is then extracted with an organic solvent, dried, and purified, commonly by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] The methyl groups can direct electrophilic aromatic substitution reactions.[1]

Potential Biological Activities and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] Halogenation, particularly chlorination, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Antiviral Activity

Quinoline derivatives have demonstrated potent antiviral activity against a variety of viruses, including Zika virus, herpes virus, HIV, and coronaviruses.[4][5] The mechanism of action for many antiviral quinolines involves interference with viral entry, replication, or other essential viral processes.[5] While specific studies on this compound are lacking, its structural similarity to other biologically active quinolines suggests it may possess antiviral properties worth investigating.[1]

Potential Anticancer Activity

Preliminary studies on this compound suggest potential cytotoxic effects against cancer cell lines.[1] Many quinoline derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of topoisomerases and induction of apoptosis.[6][7] The presence of chlorine substituents has been shown to enhance the cytotoxic properties of some heterocyclic compounds.

Hazards and Safety Precautions

Detailed toxicological data for this compound are not available. Therefore, a precautionary approach based on the known hazards of related halogenated and quinoline compounds is essential. Quinoline itself is classified as a probable human carcinogen and can cause liver damage with repeated exposure.[6][8]

Table 2: GHS Hazard Classification (Inferred from related compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |

| Skin Sensitization | 1 | May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-term | 2 | Toxic to aquatic life with long lasting effects |

Source: Inferred from Safety Data Sheets of similar compounds like 4,7-Dichloroquinoline.[8]

Diagram 3: Personal Protective Equipment (PPE) Workflow

Caption: Recommended PPE and handling workflow.

Safe Handling and Storage

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[13] Do not dispose of down the drain or in regular trash.[12]

Conclusion

This compound is a halogenated quinoline derivative with a structural framework that suggests potential for biological activity, particularly in the antiviral and anticancer arenas. While experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the quinoline class of compounds. Researchers and drug development professionals should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined herein. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul

- Kaur, R., & Kumar, V. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- Leija, R., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.

- Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed.

- Mirabelli, C., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues.

- A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing.

- Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health.

- SAFETY D

- This compound. (n.d.). Smolecule.

- SAFETY D

- Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.).

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020).

- Process for the preparation of 4-chloro-2,6-dialkylanilines. (n.d.).

- 4,8-Dichloro-3,6-dimethylquinoline. (n.d.). PubChem.

- Quinoline. (n.d.). Wikipedia.

- SAFE HANDLING AND DISPOSAL OF CHEMICALS. (n.d.).

- Phytochemicals as Antiviral Agents: Recent Upd

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- Quinoxaline Derivatives as Antiviral Agents: A System

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- Potential Antiviral Action of Alkaloids. (2022). MDPI.

- ECSA New Guidance on Storage and Handling for Chlorin

- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).

- Guidelines for Solvent Waste Recycling and Disposal. (2022).

- Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)

- chlorinated solvents - product stewardship manual. (n.d.). Olin Chlor Alkali.

- Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (n.d.). MDPI.

- 4-Chloro-2,6-dimethylquinoline. (n.d.). Sigma-Aldrich.

- 2,6-Dimethylquinoline. (n.d.). Solubility of Things.

Sources

- 1. Buy this compound | 203626-46-4 [smolecule.com]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Halogenated Quinolines | CymitQuimica [cymitquimica.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. 4,6-Dimethylquinoline | C11H11N | CID 70005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. eurochlor.org [eurochlor.org]

- 11. health.state.mn.us [health.state.mn.us]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4,8-Dichloro-2,6-dimethylquinoline in Common Organic Solvents

Introduction

4,8-Dichloro-2,6-dimethylquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] For researchers in drug discovery, process chemistry, and materials science, a thorough understanding of a compound's solubility is a critical first step. Solubility dictates the choice of solvents for synthesis, purification, formulation, and various analytical procedures.[4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the theoretical principles governing its solubility, detailed, field-proven protocols for both qualitative and quantitative solubility determination, and guidance on interpreting the results. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that influence its interaction with various solvents.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl₂N | [5] |

| Molecular Weight | 226.1 g/mol | [5] |

| CAS Number | 203626-46-4 | [5] |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds[6] |

Structural Analysis for Solubility Prediction:

-

Quinoline Core: The fused aromatic ring system (benzene and pyridine) is largely nonpolar and hydrophobic, suggesting good solubility in aromatic and nonpolar organic solvents.[2]

-

Nitrogen Heteroatom: The nitrogen atom in the pyridine ring introduces a degree of polarity and can act as a hydrogen bond acceptor. It also imparts weak basicity to the molecule, suggesting that solubility may be enhanced in acidic aqueous solutions due to salt formation.[1][7]

-

Dichloro-Substituents: The two chlorine atoms are electronegative, adding polar C-Cl bonds. However, they also increase the molecular weight and surface area, contributing to greater van der Waals forces. Their presence often enhances solubility in chlorinated solvents.

-

Dimethyl-Substituents: The two methyl groups are nonpolar and increase the hydrophobic character of the molecule.

Based on these features, one can predict that this compound will exhibit limited solubility in highly polar protic solvents like water and be more soluble in organic solvents of intermediate to low polarity.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details robust protocols for both rapid qualitative assessment and precise quantitative determination.

Part 1: Qualitative Solubility Assessment

This initial screening method is designed to quickly classify the compound's solubility in a range of representative solvents, following the principle of "like dissolves like."[8] It provides a rapid, cost-effective way to select appropriate solvents for further quantitative analysis or for immediate use in procedures like thin-layer chromatography (TLC).

Experimental Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.

-

Solvent Addition: To the first tube, add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Agitation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[8][9]

-

Observation: Visually inspect the solution against a contrasting background. Classify the solubility as:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear hazy or contain visible undissolved particles.

-

Insoluble: No discernible amount of the solid dissolves.[8]

-

-

Systematic Testing: Repeat this process for a range of solvents, moving through different classes as illustrated in the workflow diagram below. This systematic approach, starting with water and then moving to acidic and basic solutions, can provide valuable clues about the compound's functional groups.[10][11]

Logical Workflow for Qualitative Solubility Testing:

Caption: A flowchart for systematic qualitative solubility analysis.

Part 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial or flask containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Equilibration: Seal the container tightly and place it in an incubator shaker or on a stirring plate with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7][12]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.2 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved microcrystals.[13] This step is critical to avoid overestimation of solubility.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve is also required.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent, typically expressed in mg/mL, g/L, or mol/L.

Workflow for Quantitative Solubility Determination:

Caption: The workflow for the equilibrium shake-flask solubility method.

Predicted Solubility Profile and Data Logging

While specific experimental data for this compound is not widely published, a predicted profile can be inferred from its structure. The following table provides a template for researchers to log their experimental findings.

Solubility Data for this compound at 25 °C:

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Polar Protic | Very Low | Record Data Here |

| 5% Hydrochloric Acid | Aqueous Acid | Low to Moderate | Record Data Here |

| Methanol | Polar Protic | Moderate | Record Data Here |

| Ethanol | Polar Protic | Moderate | Record Data Here |

| Acetone | Polar Aprotic | Soluble | Record Data Here |

| Acetonitrile | Polar Aprotic | Moderate to Soluble | Record Data Here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Record Data Here |

| Dichloromethane (DCM) | Chlorinated | Soluble | Record Data Here |

| Chloroform | Chlorinated | Soluble | Record Data Here |

| Tetrahydrofuran (THF) | Ether | Soluble | Record Data Here |

| Toluene | Aromatic | Soluble | Record Data Here |

| Hexanes | Nonpolar | Low | Record Data Here |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available through the conducted search, general precautions for handling halogenated heterocyclic compounds should be strictly followed. An SDS for the closely related compound 4,7-dichloroquinoline indicates potential for skin and eye irritation.[14] Users must obtain and review the specific SDS for this compound from their supplier before handling.

General Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[15]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical structural analysis with rigorous, validated experimental protocols, researchers can generate the high-quality solubility data essential for advancing their work in drug development and chemical synthesis. The provided workflows and data logging templates are designed to ensure a systematic and reproducible approach to this fundamental physicochemical characterization.

References

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ijfmr.com [ijfmr.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Stepwise dissolution and composition determination of samples of multiple crystals using a dissolution medium containing aqueous alcohol and fluorocarbon phases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. 4,8-Dichloro-3,6-dimethylquinoline | C11H9Cl2N | CID 171373275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. cpachem.com [cpachem.com]

- 20. youtube.com [youtube.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. iipseries.org [iipseries.org]

- 23. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

The Pharmacological Potential of Substituted Dichloroquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, substituted dichloroquinolines have emerged as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these molecules. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted dichloroquinolines in their discovery pipelines.

Introduction: The Dichloroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds, both natural and synthetic.[1] The introduction of chlorine atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can dramatically modulate its interaction with biological targets. Dichloro-substituted quinolines, in particular, have garnered significant attention due to their synthetic tractability and their demonstrated efficacy across multiple therapeutic areas.[2] This guide will systematically explore the multifaceted pharmacological landscape of substituted dichloroquinolines.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted dichloroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of dichloroquinoline derivatives are frequently attributed to their ability to:

-

Induce Apoptosis: Many dichloroquinoline compounds trigger programmed cell death in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.[4]

-

Inhibit Topoisomerases: These enzymes are crucial for DNA replication and repair. Dichloroquinolines can intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and cell cycle arrest.

-

Modulate Kinase Signaling: Several dichloroquinoline derivatives have been shown to inhibit protein kinases that are aberrantly activated in cancer, thereby disrupting signaling pathways that drive cell growth and proliferation.

Structure-Activity Relationships (SAR)

The position and nature of substituents on the dichloroquinoline core are critical determinants of anticancer activity. For instance, substitutions at the C-2 and C-4 positions of the quinoline ring have been shown to be particularly important for cytotoxic potency.[5] The presence of bulky aromatic or heterocyclic moieties can enhance the compound's ability to interact with its biological targets.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of substituted dichloroquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| DCQ-1 | 4,7-dichloro | P. falciparum (CQ-s) | 0.0067 | [6] |

| DCQ-2 | 4,7-dichloro | P. falciparum (CQ-r) | 0.0085 | [6] |

| QD-3b | Quinoline-dihydrazone derivative | MCF-7 | 7.016 | [3] |

| QD-3c | Quinoline-dihydrazone derivative | MCF-7 | 7.05 | [3] |

| 4HQ-3d | 4-hydroxyquinolone analogue | MCF-7 | 34.2 | |

| 4HQ-3d | 4-hydroxyquinolone analogue | HCT116 | 46.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted dichloroquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted dichloroquinolines have shown promise as potent antimicrobial agents against a spectrum of bacteria and fungi.[8]

Mechanisms of Antimicrobial Action

The antimicrobial effects of dichloroquinoline derivatives are thought to arise from their ability to:

-

Inhibit DNA Gyrase: Similar to fluoroquinolone antibiotics, some dichloroquinolines can target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.

-

Disrupt Cell Membrane Integrity: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, disrupting its structure and function.

-

Inhibit Key Metabolic Enzymes: Dichloroquinolines may also inhibit other essential bacterial enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

The antimicrobial spectrum and potency of dichloroquinolines are heavily influenced by their substitution patterns. For example, the introduction of basic side chains can enhance activity against Gram-positive bacteria. The presence of specific functional groups can also modulate the compound's ability to penetrate the bacterial cell wall.[6]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

| Compound ID | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| DCQ-Derivative 1 | 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) | [8] |

| DCQ-Derivative 2 | 2-sulfoether-4-quinolone | B. cereus | 1.61 (µM) | [8] |

| QTH-7b | Quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [1] |

| QTH-7b | Quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [1] |

| 4-AQH-HD6 | 4-Aminoquinoline-hydrazone | B. subtilis | 8 | [2] |

| 4-AQH-HD6 | 4-Aminoquinoline-hydrazone | P. aeruginosa | 16 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted dichloroquinoline in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Substituted dichloroquinolines have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[9]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to:

-

Inhibit Pro-inflammatory Cytokine Production: Dichloroquinoline derivatives can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.[4][10][11]

-

Modulate Inflammatory Signaling Pathways: These compounds can interfere with intracellular signaling cascades, such as the NF-κB pathway, which are central to the inflammatory response.

Experimental Protocol: In Vitro Cytokine Inhibition Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Principle: Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

-

Cell Culture: Culture immune cells (e.g., RAW 264.7 macrophages) in appropriate medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of the substituted dichloroquinoline for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a specified time to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration relative to the stimulated control.

Signaling Pathway for TNF-α and IL-6 Inhibition

Caption: Inhibition of the NF-κB pathway by substituted dichloroquinolines.

Neuroprotective Potential: Shielding the Nervous System

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that substituted dichloroquinolines may offer neuroprotective effects through various mechanisms.[12][13]

Mechanisms of Neuroprotection

The neuroprotective properties of these compounds may be attributed to their ability to:

-

Reduce Oxidative Stress: Dichloroquinolines can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

-

Inhibit Apoptosis: By modulating apoptotic pathways, these compounds can prevent the premature death of neurons.

-

Modulate Neuroinflammation: By suppressing the production of pro-inflammatory cytokines in the central nervous system, dichloroquinolines can mitigate neuroinflammation, a key component of many neurodegenerative disorders.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Principle: Neuronal cells are exposed to a neurotoxic agent (e.g., glutamate, hydrogen peroxide) in the presence or absence of the test compound. Cell viability is then measured to determine the protective effect of the compound.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, HT22) in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted dichloroquinoline for a defined period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate at a concentration known to induce cell death).

-

Incubation: Incubate the cells for a time sufficient to observe significant cell death in the control group (neurotoxin alone).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the control group treated with the neurotoxin alone.

Neuroprotective Mechanisms of Dichloroquinolines

Sources

- 1. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of tumor necrosis factor-alpha-induced interleukin-6 synthesis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of TGFβ-Induced Interleukin-6 Secretion by Sinulariolide from Soft Corals through Attenuation of the p38–NF-kB Pathway in Carcinoma Cells [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Reactive Landscape: A Technical Guide to Nucleophilic Substitution Reactions of 4,8-Dichloro-2,6-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic substitution reactions of 4,8-dichloro-2,6-dimethylquinoline, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my aim is to synthesize fundamental mechanistic principles with practical, field-proven insights to empower researchers in their synthetic endeavors. This document moves beyond a simple recitation of protocols to explain the underlying chemical logic, enabling rational experimental design and troubleshooting.

The Core Moiety: Understanding this compound

The quinoline ring system is a privileged structure in drug discovery, found in a wide array of therapeutic agents.[1] The title compound, this compound, presents a unique canvas for synthetic diversification. The two chlorine atoms at positions 4 and 8, and the electron-donating methyl groups at positions 2 and 6, create a distinct electronic and steric environment that governs its reactivity towards nucleophiles. The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like quinoline proceeds through a well-established addition-elimination mechanism.[2] This process can be visualized as a two-step sequence:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The formation of this intermediate is typically the rate-determining step.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The facility of this reaction is dictated by three primary factors:

-

The nature of the leaving group: Good leaving groups are weak bases. Chloride is a good leaving group for SNAr reactions.

-

The electronic nature of the aromatic ring: The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms and stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the reaction. In quinolines, the nitrogen atom acts as an electron-withdrawing group, activating the pyridine ring towards nucleophilic attack.[4]

-

The strength of the nucleophile: Stronger nucleophiles react more readily.

Caption: Generalized SNAr mechanism on the quinoline core.

Regioselectivity: The C4 vs. C8 Conundrum

In this compound, the primary question for the synthetic chemist is which chlorine atom will be preferentially displaced. Based on established principles of SNAr on heterocyclic rings, the chlorine atom at the 4-position is predicted to be significantly more reactive than the one at the 8-position.

Justification for C4 Selectivity:

-

Activation by the Ring Nitrogen: The C4 position is para to the ring nitrogen. This geometric arrangement allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom through resonance.[2] This stabilization is not possible for an attack at the C8 position.

-

Analogous Systems: In related dihaloheterocycles such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, nucleophilic substitution overwhelmingly favors the 4-position.[5][6] Computational studies on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[7]

-

Electronic Influence of Substituents: The electron-donating methyl group at C2 further activates the C4 position for nucleophilic attack. Conversely, the methyl group at C6 has a less direct electronic influence on the C4 and C8 positions.

Therefore, for most nucleophiles under standard SNAr conditions, monosubstitution is expected to occur selectively at the C4 position. Disubstitution at both C4 and C8 would require more forcing conditions.

Caption: Rationale for the preferential C4 substitution.

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the nucleophilic substitution reactions of this compound. These are based on analogous reactions reported for other chloroquinolines and related heterocycles.[8][9] Researchers should consider these as templates that may require optimization of reaction time, temperature, and stoichiometry for the specific nucleophile and desired outcome.

Reaction with Amine Nucleophiles

The introduction of an amino group is a common transformation in drug development. Primary and secondary amines are generally good nucleophiles for this reaction.

Protocol: Synthesis of 4-Amino-8-chloro-2,6-dimethylquinoline Derivatives

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.2-2.0 eq).

-

Base (Optional but Recommended): An inorganic base such as K2CO3 or an organic base like triethylamine (1.5 eq) can be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-8-chloro-2,6-dimethylquinoline derivative.

| Parameter | Recommended Conditions | Rationale |

| Solvent | Ethanol, Isopropanol, DMF | Protic solvents can facilitate the reaction; DMF is a good polar aprotic option for less reactive amines. |

| Temperature | 80 - 120 °C | Thermal energy is typically required to overcome the activation energy barrier. |

| Base | K2CO3, Et3N | Prevents protonation of the amine nucleophile and the product, driving the reaction to completion. |

| Stoichiometry | 1.2 - 2.0 eq of amine | A slight excess of the nucleophile ensures complete conversion of the starting material. |

Reaction with Thiol Nucleophiles

Thiol nucleophiles are generally very reactive in SNAr reactions due to their high polarizability.[10]

Protocol: Synthesis of 8-Chloro-2,6-dimethyl-4-(thioalkyl/thioaryl)quinoline Derivatives

-

Generation of Thiolate: To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or DMSO at 0 °C is added a strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) to generate the more nucleophilic thiolate anion.

-

Reaction with Quinoline: A solution of this compound (1.0 eq) in the same solvent is added dropwise to the thiolate solution at 0 °C.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). These reactions are often rapid.

-

Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-